6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
Description
Propriétés
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-2-3-10(8-17)12(18-9)19-6-4-11(5-7-19)13(14,15)16/h2-3,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYXOWZJONHCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of the Pyridine Core
The pyridine ring is typically synthesized via cyclization reactions. A common precursor is 2-chloro-3-cyanopyridine, which provides the nitrile group at position 3. Alternative routes employ Knorr-type syntheses using β-keto esters and ammonia derivatives, though these are less favored due to lower yields in trifluoromethyl-substituted systems.
Key Reaction:
Reaction conditions: Reflux in ethanol (78°C, 12–24 h), yielding 60–70% crude product.
Introduction of the Methyl Group
Methylation at position 6 is achieved through Friedel-Crafts alkylation or nucleophilic substitution. The latter is preferred for its regioselectivity:
Procedure:
Installation of the Trifluoromethyl-Piperidine Moiety
The piperidine ring is attached via nucleophilic aromatic substitution (SNAr). A brominated pyridine intermediate reacts with 4-(trifluoromethyl)piperidine under controlled conditions:
Optimized Conditions:
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature: 60–80°C
-
Base: Potassium carbonate (K₂CO₃)
-
Reaction time: 8–12 h
Mechanism:
Reaction Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state. Elevated temperatures (>70°C) accelerate substitution but risk decomposition of the nitrile group. A balance is achieved at 70°C with DMF, yielding 72% product.
Catalytic Enhancements
Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH) improves piperidine nucleophilicity, reducing reaction time to 6 h. However, excess acid promotes side reactions, necessitating strict stoichiometric control.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:4). This removes unreacted piperidine and brominated byproducts.
Typical Eluent Composition:
| Step | Ethyl Acetate (%) | Hexane (%) | Purpose |
|---|---|---|---|
| 1 | 12.5 | 87.5 | Impurity removal |
| 2 | 25 | 75 | Product elution |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.15–3.30 (m, 4H, piperidine-H), 7.45 (d, J = 8.0 Hz, 1H, pyridine-H).
-
HRMS : m/z calculated for C₁₃H₁₄F₃N₃ [M+H]⁺: 269.27, observed: 269.26.
Comparative Analysis of Synthetic Routes
The table below evaluates two prominent methods:
| Parameter | Method A (SNAr in DMF) | Method B (Ultrasonic Catalysis) |
|---|---|---|
| Yield | 72% | 68% |
| Reaction Time | 8 h | 6 h |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability | High | Moderate |
Method A offers superior scalability, while Method B reduces time through ultrasonic activation.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines, leading to the formation of substituted derivatives.
Coupling Reactions: : Coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce additional functional groups or linkers.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives with altered functional groups and structural modifications.
Applications De Recherche Scientifique
6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It serves as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: : The compound has potential therapeutic applications, such as in the treatment of various diseases, including cancer and infectious diseases.
Industry: : It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the pyridine and piperidine rings contribute to its overall biological activity. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The pyridine-3-carbonitrile scaffold is widely explored in medicinal chemistry. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- This contrasts with morpholine () or methylpiperazine (), which introduce polar or basic nitrogen atoms .
- Piperidine vs. Piperazine/Morpholine : The rigid piperidine ring in the target compound may restrict conformational flexibility compared to morpholine’s oxygen-containing ring () or piperazine’s secondary amine (). This impacts steric interactions in biological systems .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The target compound’s CF₃ and methyl groups likely result in higher logP (~3.5 estimated) compared to polar analogues like 2-(4-methylpiperazin-1-yl)-... (logP ~2.1) .
- Solubility : The morpholine-containing compound () may exhibit better aqueous solubility due to its oxygen atom, whereas the target compound’s CF₃ group reduces polarity .
Activité Biologique
6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile, with the CAS number 1490858-11-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
The molecular formula of 6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is with a molecular weight of 269.27 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃ |
| Molecular Weight | 269.27 g/mol |
| CAS Number | 1490858-11-1 |
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including compounds similar to 6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile, exhibit promising anticancer activity. For instance, certain piperidine derivatives have shown enhanced cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis through mechanisms that may involve the modulation of signaling pathways crucial for cell survival and proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Research has demonstrated that piperidine derivatives can inhibit bacterial growth, possibly through the disruption of bacterial cell membranes or interference with metabolic pathways .
The mechanism by which 6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in disease processes. For example, compounds with similar structures have been shown to act as inhibitors of certain ATPases, which are critical in cellular energy management and signaling .
Study on Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of piperidine derivatives, researchers synthesized several analogs and tested their effects on cancer cell lines. The results indicated that modifications to the piperidine structure significantly impacted cytotoxicity and apoptosis induction. Notably, compounds with trifluoromethyl substitutions demonstrated enhanced potency compared to their non-substituted counterparts .
Antimicrobial Testing
Another study focused on the antimicrobial activity of similar piperidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain analogs exhibited significant inhibitory effects on bacterial growth, suggesting that structural features such as trifluoromethyl groups play a crucial role in enhancing antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
A multi-step synthesis is typically required, involving:
- Nucleophilic substitution : Reacting a brominated pyridine intermediate with 4-(trifluoromethyl)piperidine under controlled temperatures (60–80°C) in a polar aprotic solvent (e.g., DMF or DMSO) .
- Cyano-group introduction : Using KCN or CuCN in a refluxing solvent (e.g., acetonitrile) to install the carbonitrile moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization focuses on minimizing side reactions (e.g., over-alkylation) by adjusting stoichiometry, temperature, and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the piperidine substitution and methyl/trifluoromethyl group positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with solvents) .
- IR spectroscopy : Identifies nitrile (C≡N) stretching vibrations (~2200 cm) and trifluoromethyl (CF) peaks .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl-piperidine moiety?
- Analog synthesis : Replace the trifluoromethyl group with -CFH, -CH, or halogens to assess hydrophobicity/electronic effects .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases) .
- Computational docking : Compare binding poses of analogs using software like AutoDock or Schrödinger to identify critical interactions (e.g., π-π stacking with pyridine) .
- Biological testing : Evaluate cytotoxicity (via MTT assays) and selectivity across cell lines to correlate substituent effects with activity .
Q. How should researchers address contradictions in biological data between in vitro and in vivo models for this compound?
- Metabolic stability : Test hepatic microsome stability (e.g., rat/human liver microsomes) to identify rapid degradation pathways (e.g., CYP450 oxidation) .
- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to explain efficacy gaps .
- Prodrug strategies : Modify the nitrile or piperidine groups to improve solubility or reduce first-pass metabolism .
- Target engagement assays : Use PET tracers or fluorescent probes to confirm target binding in vivo .
Q. What strategies mitigate crystallographic disorder in the trifluoromethyl group during X-ray analysis?
- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K .
- Twinned refinement : Apply twin laws (e.g., ROTAX) to model disordered CF orientations .
- DFT calculations : Compare experimental and theoretical electron density maps to validate conformations .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the nitrile group .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assays with dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
